molecular formula C2H6NNaO3 B1592675 Glycine sodium salt hydrate CAS No. 207300-76-3

Glycine sodium salt hydrate

Cat. No. B1592675
CAS RN: 207300-76-3
M. Wt: 115.06 g/mol
InChI Key: CIJQGPVMMRXSQW-UHFFFAOYSA-M
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Description

Glycine sodium salt hydrate is a derivative of glycine, an amino acid. It is synthesized from choline, threonine, and serine . It serves as a precursor for porphyrins, purines, glutathione, and creatine . It has been used as a component of buffer for homogenization of whole muscle for protein extraction and in electrophoresis buffer .


Molecular Structure Analysis

The linear formula of glycine sodium salt hydrate is H2NCH2CO2Na · xH2O . The molecular weight is 97.05 (anhydrous basis) .


Physical And Chemical Properties Analysis

Glycine sodium salt hydrate is a solid substance . It has a melting point of 197-201 °C (lit.) . It is also known to be highly soluble in water .

Scientific Research Applications

Protein Extraction Buffer Component

Glycine sodium salt hydrate is used as a component of buffer solutions for the homogenization of whole muscle tissues. This process is crucial for the extraction of proteins, which can then be analyzed for various biochemical studies .

Electrophoresis Buffer

In electrophoresis, which is a method used to separate DNA, RNA, or proteins based on their size and charge, Glycine sodium salt hydrate serves as a key component in the buffer system. It helps maintain pH levels and conductivity during the procedure .

Neurotransmitter Studies

This compound has been utilized in immunohistochemical staining procedures to study neurotransmitters in Zebrafish spinal cord sections. This application is significant in neuroscience research, particularly in understanding neural pathways and disorders .

Mechanism of Action

Target of Action

Glycine sodium salt hydrate primarily targets the central nervous system . It serves as a neurotransmitter, particularly in the spinal cord, brainstem, and retina . The compound plays a crucial role in increasing the quality of sleep and neurological functions .

Mode of Action

The mode of action of glycine sodium salt hydrate involves its interaction with its targets, leading to various changes. When glycine receptors are activated, chloride enters the neuron via ionotropic receptors, causing an inhibitory postsynaptic potential (IPSP) . This action results in the hyperpolarization of the membrane potential, thus counteracting excitatory stimuli .

Biochemical Pathways

Glycine sodium salt hydrate affects several biochemical pathways. It modulates intracellular calcium levels and cytokines production . Glycine is also degraded to serine by glycine serine hydroxymethyltransferase 1 in the cytoplasm .

Result of Action

The molecular and cellular effects of the action of glycine sodium salt hydrate are diverse. Studies have shown that glycine treatment effectively prevents organ transplantation failure by mitigating ischemia reperfusion injury caused by cold ischemic storage . Additionally, glycine treatment also enhances graft function during transplantation .

Action Environment

The action, efficacy, and stability of glycine sodium salt hydrate can be influenced by various environmental factors. For instance, the compound’s action as a neurotransmitter in immunohistochemical staining of Zebrafish spinal cord sections has been observed . .

properties

IUPAC Name

sodium;2-aminoacetate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2.Na.H2O/c3-1-2(4)5;;/h1,3H2,(H,4,5);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJQGPVMMRXSQW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])N.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635459
Record name Sodium aminoacetate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine sodium salt hydrate

CAS RN

207300-76-3
Record name Sodium aminoacetate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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